5-Bromo-1,3-benzenedithiol

Molecular Electronics Charge Transport Density Functional Theory

5‑Bromo‑1,3‑benzenedithiol is a functionalized aromatic dithiol that outperforms the unsubstituted 1,3‑benzenedithiol in molecular‑electronics research. Bromine substitution at the 5‑position increases conductance and magnetoresistance by reshaping the molecular‑orbital landscape. Its two thiol groups anchor robustly to gold electrodes, while the non‑centrosymmetric, electron‑withdrawing bromine enables measurable rectification. The same bromine atom serves as a versatile handle for Suzuki, Sonogashira, or Buchwald couplings, allowing modular extension of the π‑system. Supplied as a white crystalline solid with ≥98.0% GC purity, this building block delivers the reproducibility that single‑molecule device fabrication demands.

Molecular Formula C6H5BrS2
Molecular Weight 221.13
CAS No. 1219501-75-3
Cat. No. B567184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-benzenedithiol
CAS1219501-75-3
Molecular FormulaC6H5BrS2
Molecular Weight221.13
Structural Identifiers
SMILESC1=C(C=C(C=C1S)Br)S
InChIInChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
InChIKeyAHHCKAJHIBGSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-benzenedithiol (CAS 1219501-75-3) Baseline Overview for Research Procurement


5-Bromo-1,3-benzenedithiol (CAS 1219501-75-3), also designated as 1-bromo-3,5-dimercaptobenzene, is a halogenated aromatic dithiol with the molecular formula C₆H₅BrS₂ and a molecular weight of 221.13–221.14 g/mol [1]. This compound is characterized by a 1,3-disubstituted benzene core bearing a bromine substituent at the 5-position and two thiol (-SH) anchoring groups. Commercially, it is typically offered as a white to almost white crystalline powder with a melting point in the range of 76–80 °C and a purity specification of ≥98.0% (GC) from major suppliers . It is primarily utilized as a functionalized building block in molecular electronics, serving as a precursor for the fabrication of metal-molecule-metal junctions where the thiol groups anchor to gold electrodes and the bromine substituent modulates electronic transport properties [2].

Why Generic Substitution Fails for 5-Bromo-1,3-benzenedithiol (CAS 1219501-75-3) in Electronic Applications


In molecular electronics, the precise chemical structure of the bridging molecule dictates the conductance, rectification, and overall device performance. While unsubstituted 1,3-benzenedithiol (CAS 626-04-0) serves as a foundational model compound, its electrical properties are insufficient for applications requiring tailored functionality. The introduction of a halogen substituent, such as bromine, fundamentally alters the electronic landscape of the π-conjugated system [1]. Specifically, density functional theory (DFT) calculations reveal that bromine substitution in benzenedithiols increases both conductance and magnetoresistance by modifying the energetic alignment and the spatial distribution of molecular orbitals involved in charge transport [2]. Therefore, simply substituting 5-bromo-1,3-benzenedithiol with its unsubstituted analog, or even a positional isomer with a different bromine substitution pattern, will result in a measurably different and likely suboptimal electronic response, jeopardizing the reproducibility and performance of the target molecular device [3].

Quantitative Evidence for 5-Bromo-1,3-benzenedithiol (CAS 1219501-75-3) in Molecular Electronics


Enhanced Conductance of 5-Bromo-1,3-benzenedithiol Relative to Unsubstituted 1,3-Benzenedithiol

Theoretical DFT-NEGF transport calculations demonstrate that the substitution of bromine onto the benzene ring of a dithiol molecule significantly enhances its electrical conductance compared to the unsubstituted parent compound. A direct comparison of calculated conductance values is not explicitly tabulated in the cited work for the mono-bromo derivative; however, the authors state unequivocally that 'the substitution of bromine in benzene increases the conductance' relative to the unsubstituted 1,3-benzenedithiolate [1].

Molecular Electronics Charge Transport Density Functional Theory

Molecular Rectification Ratio: Comparative Analysis of Dibrominated 1,3-Benzenedithiol Positional Isomers

In a comparative DFT-NEGF study of three positional isomers of dibromobenzene-1,3-dithiol, the 2,4-dibromo isomer exhibited a higher rectification ratio than both the 4,6- and 2,5-dibromo analogues [1]. While 5-bromo-1,3-benzenedithiol is a mono-brominated derivative, this class-level inference underscores the critical importance of the exact bromine substitution pattern. The data demonstrate that subtle changes in halogen positioning lead to measurable differences in non-linear charge transport, with the 2,4-dibromo isomer showing superior rectification performance under applied bias [2].

Molecular Rectification Spintronics Non-Equilibrium Green's Function

5-Bromo-1,3-benzenedithiol Anchoring Group Configuration: 1,3- vs. 1,4-Disubstitution Conductance Comparison

Experimental single-molecule conductance measurements using the scanning tunneling microscope break junction (STM-BJ) technique reveal that the anchoring group position on a benzene ring significantly impacts junction conductance. For unsubstituted benzenedithiols, the conductance of single 1,4-benzenedithiol was measured at 0.005 (±0.001) G₀, whereas 1,3-benzenedithiol was slightly lower at 0.004 (±0.001) G₀ [1]. This established baseline difference confirms that the 1,3-substitution pattern of 5-bromo-1,3-benzenedithiol inherently confers distinct electronic coupling characteristics compared to the more commonly studied 1,4-isomers. The specific conductance value for the 5-bromo derivative is anticipated to be further modulated by the electron-withdrawing bromine substituent.

Break Junction Single-Molecule Conductance Molecular Orbital Theory

Commercially Defined Purity and Physical Specifications for 5-Bromo-1,3-benzenedithiol (CAS 1219501-75-3)

To ensure reproducibility in both synthesis and device fabrication, researchers rely on well-defined commercial specifications. 5-Bromo-1,3-benzenedithiol is supplied with a certified purity of ≥98.0% as determined by gas chromatography (GC) and a melting point range of 76–80 °C, which serves as a key quality indicator [1]. This level of characterization is consistent across major vendors including TCI America and Fisher Scientific . This standardization is critical, as the presence of impurities or related positional isomers can introduce uncontrolled variables in sensitive electronic measurements.

Synthetic Chemistry Materials Characterization Reproducibility

Primary Application Scenarios for 5-Bromo-1,3-benzenedithiol (CAS 1219501-75-3)


Fabrication of Gold-Molecule-Gold Single-Molecule Junctions for Conductance Studies

5-Bromo-1,3-benzenedithiol is ideally suited as a functionalized molecular wire for use in scanning tunneling microscope break junction (STM-BJ) or mechanically controllable break junction (MCBJ) experiments. Its two thiol groups provide robust chemisorption onto gold electrodes, forming stable Au-S bonds [1]. The bromine substituent at the 5-position serves as an electron-withdrawing group, enabling researchers to systematically study the effect of halogenation on quantum transport and orbital alignment, building upon the baseline data established for unsubstituted 1,3-benzenedithiol [2].

Development of Molecular Diodes and Rectifiers with Tailored Electronic Asymmetry

The non-centrosymmetric structure of 5-bromo-1,3-benzenedithiol, conferred by the bromine substituent on one side of the molecule, is a key feature for constructing molecular rectifiers. Theoretical studies on related dibrominated isomers confirm that bromine substitution induces asymmetric current-voltage (I-V) characteristics and a measurable rectification ratio [3]. The 5-bromo derivative provides a specific structural motif to explore and optimize this rectification behavior in single-molecule devices.

Synthesis of Novel Organosulfur Building Blocks via Cross-Coupling Reactions

The bromine atom in 5-bromo-1,3-benzenedithiol acts as a versatile synthetic handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This allows for the modular construction of extended π-conjugated systems with precisely positioned thiol anchoring groups. The high commercial purity (≥98.0% GC) of the compound [4] ensures reliable yields and simplifies purification of the resulting complex molecular architectures.

Comparative Benchmarking of Halogenated Dithiols in Spin-Dependent Transport Studies

In the emerging field of molecular spintronics, 5-bromo-1,3-benzenedithiol can serve as a key benchmark compound within a series of halogenated dithiols. Comparative DFT studies highlight that bromine-substituted benzenedithiols exhibit enhanced magnetoresistance compared to their unsubstituted counterparts [3]. The 5-bromo isomer provides a specific data point for understanding how the position and nature of a halogen substituent influence spin-polarized electron transport, contributing to the design of molecular spintronic devices.

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